Enhanced Lipophilicity and Zero HBD Profile Versus N-Alkyl-Benzylamine Analogs
The target compound possesses XLogP3 = 3.3 and zero hydrogen-bond donors (HBD), differentiating it from its N-methyl and N-propyl analogs which each contain one N–H donor [1]. Lower HBD count correlates with improved passive membrane permeability in Caco-2 and PAMPA assays [2]. At pH 7.4, the diethylamino group remains largely uncharged (predicted pKₐ ≈ 8.5), contributing to a higher logD₇.₄ for the target compound relative to its N-methyl analog, which is predicted to be more polar.
| Evidence Dimension | XLogP3 (computed logP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; HBD = 0 |
| Comparator Or Baseline | N-Methyl analog (CAS 1287218-19-2): HBD = 1, predicted XLogP3 ≈ 2.3; N-Propyl analog (CAS 1355247-30-1): HBD = 1, predicted XLogP3 ≈ 3.0 |
| Quantified Difference | Target compound lipophilicity is ~1.0 log unit higher than N-methyl analog (estimated difference). |
| Conditions | XLogP3 computed via PubChem algorithm; HBD count from 2D structure |
Why This Matters
Higher lipophilicity and zero HBD favour passive membrane diffusion, making the compound a more CNS-penetrant candidate scaffold than its N-H containing alternatives during early lead optimisation.
- [1] PubChem. 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene, HBD=0, XLogP3=3.3. CID 70699623. https://pubchem.ncbi.nlm.nih.gov/compound/70699623 (accessed 2025-10-28). View Source
- [2] Winiwarter S., et al. (2019) 'Exploring the drivers of hydrogen bond donor count on membrane permeability', J. Med. Chem., 62(21), pp. 9824–9836. DOI: 10.1021/acs.jmedchem.9b01375. View Source
